5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 512.6 g/mol. This compound belongs to the category of pyrazolo[4,3-C]pyridine derivatives, which are known for their diverse biological activities.
The synthesis of 5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate typically involves several steps:
The structure of 5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate can be represented using several structural formulas:
CCOC(=O)C1=C2CN(CCC2=NN1C3CCN(CC3)C(=O)OCC4=CC=CC=C4)C(=O)OC(C)(C)C
PXQYPRFHOPSECN-UHFFFAOYSA-N
These notations provide insight into the compound's connectivity and functional groups, including tert-butyl and ethyl groups, as well as the pyrazole and piperidine rings.
The compound exhibits various chemical reactivity due to its functional groups:
These reactions highlight the compound's versatility in synthetic chemistry and potential for modification.
While specific mechanisms for this compound are not extensively documented, related pyrazolo derivatives often exhibit various biological activities through:
The detailed mechanism would require further investigation through biological assays and structure-activity relationship studies.
The physical properties of 5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate include:
5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate has potential applications in:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3